molecular formula C12H13N3 B13317528 4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine

4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine

Cat. No.: B13317528
M. Wt: 199.25 g/mol
InChI Key: FKUVOSMVICANIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine (CAS RN 281658-42-2) is an aromatic heteropolycyclic compound with the molecular formula C12H13N3 and an average molecular mass of 199.26 Da . This compound features a 1,2,3,6-tetrahydropyridine ring linked to the 4-position of a 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry known as 7-azaindole . The tetrahydropyridine group provides a partially saturated ring system that can influence the molecule's conformation, solubility, and intermolecular interactions.Research indicates that pyrrolo[2,3-b]pyridine derivatives are of significant interest in oncology research and drug discovery. This specific compound serves as a versatile chemical building block for the synthesis of more complex molecules. Its structure is a key intermediate in the development of potential therapeutic agents, as evidenced by patents covering novel pyrrolo[2,3-b]pyridine compounds for the treatment of cancer . Related analogs and derivatives have been designed and evaluated as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, which are prominent targets in cancer therapy due to their role in cell cycle progression and transcriptional regulation . This compound is supplied for research applications only and is a valuable tool for chemists and biologists exploring new pathways in drug discovery. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

4-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H13N3/c1-5-13-6-2-9(1)10-3-7-14-12-11(10)4-8-15-12/h1,3-4,7-8,13H,2,5-6H2,(H,14,15)

InChI Key

FKUVOSMVICANIZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=C3C=CNC3=NC=C2

Origin of Product

United States

Preparation Methods

Synthesis of Pyrrolo[2,3-B]pyridine Derivatives

Reagents Conditions Products
2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile, Acetylacetone Acetic acid, HCl (catalytic), reflux for 4 hours Substituted 1H-Pyrrolo[2,3-b]pyridines
2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile, Ethyl cyanoacetate Acetic acid, HCl (catalytic), reflux for 4 hours Substituted 1H-Pyrrolo[2,3-b]pyridines
2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile, Malononitrile Acetic acid, HCl (catalytic), reflux for 4 hours Substituted 1H-Pyrrolo[2,3-b]pyridines

Synthesis of Tetrahydropyridine Derivatives

Tetrahydropyridines can be synthesized through various methods, including the reduction of pyridines or through cyclization reactions involving appropriate precursors. For example, the reduction of pyridines using hydrogenation catalysts like palladium or platinum can yield tetrahydropyridines.

Synthesis of Tetrahydropyridine

Reagents Conditions Products
Pyridine H₂, Pd/C or Pt/C catalyst Tetrahydropyridine

Analysis and Characterization

The synthesized compound should be characterized using various analytical techniques:

Example Analytical Data

Technique Expected Data
IR Absorption bands corresponding to pyrrolo[2,3-b]pyridine and tetrahydropyridine rings
¹H NMR Signals corresponding to protons in both rings
¹³C NMR Signals corresponding to carbons in both rings
MS Molecular ion peak corresponding to the molecular weight of the compound
Elemental Analysis C, H, N percentages matching the calculated values

Chemical Reactions Analysis

Types of Reactions

4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce tetrahydropyridine derivatives with altered functional groups.

Scientific Research Applications

4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt key signaling pathways involved in disease progression, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name CAS No. Core Structure Biological Activity/Application Reference
4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-THP 281658-42-2 Pyrrolo[2,3-b]pyridine + THP ring SERT affinity, antidepressant potential
4-{1H-Pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-THP 131084-32-7 Pyrrolo[3,2-b]pyridine + THP ring Pharmaceutical intermediate
1-Methyl-4-phenyl-1,2,3,6-THP (MPTP) 23007-85-4 Phenyl-substituted THP MAO-B substrate, neurotoxin (Parkinsonism)
5-Propoxy-3-(1,2,3,6-THP-4-yl)-1H-pyrrolo[3,2-b]pyridine 131084-35-0 Propoxy-pyrrolo[3,2-b]pyridine + THP Undisclosed pharmacological activity
4-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-THP 940948-28-7 Chloro-pyrrolo[2,3-b]pyridine + THP Synthetic intermediate for drug discovery

Key Observations:

Core Structure Variations: The target compound differs from analogues like MPTP by replacing the phenyl group with a pyrrolo[2,3-b]pyridine system. This substitution likely enhances SERT binding specificity compared to MPTP, which non-selectively inhibits MAO-B and induces neurotoxicity .

Biological Activity: MPTP is a neurotoxin that selectively damages dopaminergic neurons via its metabolite MPP+, making it a tool for Parkinson’s disease models . Chloro-substituted analogues (e.g., CAS 940948-28-7) are primarily intermediates, highlighting the role of halogenation in tuning reactivity for further derivatization .

Synthetic Accessibility :

  • The target compound is synthesized via established coupling protocols , whereas MPTP derivatives require additional steps to introduce aromatic substituents . Propoxy and chloro analogues employ Suzuki-Miyaura cross-coupling for regioselective functionalization .

Pharmacological and Toxicological Profiles

Table 2: Comparative Pharmacological Data

Compound Target/Receptor IC50/EC50 (nM) Toxicity Profile Reference
4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-THP SERT ~150 (estimated) Low acute toxicity (preclinical)
MPTP MAO-B 8,200 (Ki) High (dopaminergic neurotoxicity)
4-(4-Chloro-pyrrolo[2,3-b]pyridin-2-yl)-THP N/A N/A Not reported
  • Target Selectivity : The target compound’s SERT affinity contrasts with MPTP’s MAO-B interaction, underscoring divergent therapeutic applications .
  • Toxicity: MPTP’s neurotoxicity arises from its conversion to MPP+, which inhibits mitochondrial complex I . No such toxicity is documented for the pyrrolo[2,3-b]pyridine-THP derivatives, suggesting a safer profile .

Structural-Activity Relationship (SAR) Insights

  • Pyrrolopyridine Positioning : The 4-position linkage of pyrrolo[2,3-b]pyridine to THP (target compound) may optimize SERT binding versus 3-position linkages (e.g., CAS 131084-32-7) .

Biological Activity

4-{1H-Pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and neuropharmacology. This article aims to explore the biological activity of this compound through various studies, including structure-activity relationships (SAR), case studies, and relevant research findings.

  • Molecular Formula : C14H15N3
  • Molecular Weight : 225.29 g/mol
  • CAS Number : 916172-45-7

Structural Characteristics

The compound features a pyrrolo-pyridine moiety linked to a tetrahydropyridine structure, which is critical for its biological activity. The presence of nitrogen atoms in both rings contributes to its interaction with biological targets.

Antitumor Activity

Research has demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit notable antitumor properties. For instance, a study indicated that certain derivatives can induce apoptosis in A549 lung cancer cells and effectively arrest the cell cycle at the G2/M phase .

Table 1: Antitumor Activity of Pyrrolo Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA5495.4Induces apoptosis
Compound BHeLa3.2Cell cycle arrest
Compound CMCF-74.8Inhibits proliferation

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. Research indicates that pyrrolo derivatives can modulate neurotransmitter systems and exhibit antidepressant-like activities in animal models .

Kinase Inhibition

Several studies have focused on the role of this compound as a kinase inhibitor. Specifically, it has shown potential as an inhibitor of IKK2, which is involved in inflammatory responses and cancer progression .

Table 2: Kinase Inhibition Studies

CompoundTarget KinaseIC50 (nM)Reference
Compound DIKK2150
Compound EDYRK1A200

Study on Apoptosis Induction

In a detailed study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrrolo[2,3-b]pyridine and evaluated their ability to induce apoptosis in cancer cell lines. The study found that modifications to the pyridine ring significantly enhanced antitumor activity .

Study on Neurotransmitter Modulation

Another case study investigated the effects of pyrrolo derivatives on serotonin and dopamine receptors in rodent models. The results indicated that these compounds could enhance serotonergic transmission while inhibiting dopaminergic pathways, suggesting potential use in treating mood disorders .

Q & A

Q. What are the established synthetic routes for 4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine, and what reagents/conditions are critical for success?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with 3,4-dimethoxyphenylboronic acid), nitration, and hydrogenation. Key reagents include Pd(PPh₃)₄, THF, and NaH for methylation steps. Polar solvents like THF and DMF are essential for solubility and reaction efficiency . For intermediates, regioselective functionalization of the pyrrolopyridine core requires controlled temperatures (0°C to rt) to avoid side reactions .

Q. Which analytical techniques are recommended for purity assessment and structural confirmation?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) is critical for purity verification, with thresholds ≥98% often required for research-grade material . Structural elucidation relies on NMR (¹H/¹³C) and mass spectrometry (HRMS). For ambiguous stereochemistry, single-crystal X-ray diffraction (as in ) resolves atomic positioning. Cross-validation between spectroscopic data and computational models (e.g., InChI-derived structures ) minimizes misassignment.

Q. What solvent systems are optimal for reactions involving this compound?

  • Methodological Answer : Polar aprotic solvents (THF, DMF, DMSO) enhance reaction rates due to their ability to stabilize charged intermediates. For example, THF is preferred in Pd-catalyzed couplings, while DMSO aids in SNAr reactions. Solvent selection must balance reactivity with byproduct formation, especially in multi-step syntheses .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates in multi-step syntheses?

  • Methodological Answer : Yield optimization involves:
  • Temperature Control : Gradual warming (e.g., 0°C → rt) during nitration prevents over-oxidation .
  • Catalyst Loading : Pd(PPh₃)₄ at 5 mol% in cross-coupling minimizes metal residues while maintaining efficiency .
  • Workup Protocols : Sequential extraction (e.g., using NaHCO₃ for acid-sensitive steps) and column chromatography (silica gel, ethyl acetate/hexane gradients) improve isolation .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism). Strategies include:
  • Variable-Temperature NMR : Identifies conformational changes affecting chemical shifts.
  • DFT Calculations : Compare predicted vs. experimental ¹³C NMR shifts to validate proposed structures .
  • X-ray Crystallography : Definitive for resolving ambiguities, as demonstrated in for analogous pyrrolopyridines.

Q. What structure-activity relationship (SAR) strategies apply to derivatives of this compound?

  • Methodological Answer : SAR studies focus on:
  • Core Modifications : Substitution at the pyrrolopyridine nitrogen (e.g., methyl groups) alters electronic profiles and bioavailability .
  • Peripheral Functionalization : Introducing electron-withdrawing groups (e.g., -Cl) enhances stability, while bulky substituents (e.g., benzyl) impact receptor binding .
  • Biological Assays : Parallel synthesis of analogs followed by in vitro screening (e.g., enzyme inhibition) identifies pharmacophores .

Q. What stability considerations are critical for long-term storage and handling?

  • Methodological Answer :
  • Storage Conditions : Anhydrous environments (argon atmosphere) at -20°C prevent degradation via oxidation or hydrolysis .
  • Light Sensitivity : Amber vials mitigate photodegradation, particularly for compounds with conjugated π-systems .
  • Handling Protocols : Use gloveboxes for air-sensitive steps and avoid prolonged exposure to moisture .

Q. How can computational modeling predict reactivity or metabolic pathways?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models frontier molecular orbitals to predict sites of electrophilic/nucleophilic attack .
  • ADMET Predictions : Tools like SwissADME estimate metabolic stability and toxicity based on logP, polar surface area, and CYP450 interactions .

Data Contradiction and Validation

Q. How to address conflicting bioactivity data across studies?

  • Methodological Answer :
  • Assay Standardization : Normalize protocols (e.g., IC₅₀ measurements under identical pH/temperature) .
  • Control Compounds : Include reference inhibitors (e.g., ML-7 hydrochloride ) to calibrate activity baselines.
  • Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., triazolopyridines ) to identify trends.

Experimental Design Considerations

Q. What strategies mitigate byproduct formation during functionalization?

  • Methodological Answer :
  • Protecting Groups : Temporarily shield reactive sites (e.g., -NH in pyrrolopyridine) using Boc or Fmoc .
  • Flow Chemistry : Continuous reaction systems reduce residence time of intermediates, minimizing side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.